molecular formula C32H33N5O3 B1409236 9-((1R,3S)-3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)cyclopentyl)-9H-purin-6-amine CAS No. 1071906-30-3

9-((1R,3S)-3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)cyclopentyl)-9H-purin-6-amine

Cat. No. B1409236
M. Wt: 535.6 g/mol
InChI Key: VAXYCRUJIYLHDI-BKMJKUGQSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Tautomeric Analysis and Alkylation Reactions

  • Synthetic Studies of N-Methoxy-9-methyl-9H-purin-6-amines : Studies on the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines, related to the compound , showed significant variations in amino/imino tautomer ratios. These compounds underwent alkylation reactions yielding a mixture of N-7- and N6-benzylated products, providing insights into the reactivity of such compounds under specific conditions (Roggen & Gundersen, 2008).

Antiproliferative Activities and Tubulin Polymerization Inhibition

  • Discovery of 9H-Purins as Potential Tubulin Polymerization Inhibitors : A study synthesized various 9H-purin derivatives and evaluated their antiproliferative activities against different cancer cell lines. Some of these compounds showed low-micromole GI50 values, indicating significant inhibitory effects. One compound, in particular, demonstrated moderate tubulin polymerization inhibitory activity and induced apoptosis at G2/M phase arrest in human gastric cancer cells (Zhou et al., 2017).

Tautomeric Ratios and Biological Screening for Antimicrobial Activity

  • 2-Substituted Agelasine Analogs: Synthesis and Biological Activity : The synthesis of 2-substituted N-methoxy-9-methyl-9H-purin-6-amines, similar in structure to the compound of interest, was explored. Biological screening of these compounds showed promising antimycobacterial and antiprotozoal activity. Some analogs also showed improved activity against several cancer cell lines (Roggen et al., 2011).

Purine-Based Alkaloids and Their Cytotoxicity

  • Isolation of New Alkaloids from Pinellia pedatisecta : Research identified new alkaloids from the stem tuber of Pinellia pedatisecta, including compounds structurally related to 9H-purin-6-amines. These compounds demonstrated significant cytotoxicity against human cervical cancer HeLa cells, suggesting potential applications in cancer research (Du et al., 2018).

Synthesis and Tautomeric Analysis

  • Calculated Tautomeric Equilibria and X-ray Structures : Extensive computational and experimental analysis was conducted on 2-substituted N-methoxy-9-methyl-9H-purin-6-amines to understand their tautomeric equilibria. These studies provided valuable insights into the molecular structures and potential reactivity of compounds like 9-((1R,3S)-3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)cyclopentyl)-9H-purin-6-amine (Gundersen et al., 2011).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

9-[(1R,3S)-3-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]cyclopentyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N5O3/c1-38-27-14-9-24(10-15-27)32(23-6-4-3-5-7-23,25-11-16-28(39-2)17-12-25)40-19-22-8-13-26(18-22)37-21-36-29-30(33)34-20-35-31(29)37/h3-7,9-12,14-17,20-22,26H,8,13,18-19H2,1-2H3,(H2,33,34,35)/t22-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXYCRUJIYLHDI-BKMJKUGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CCC(C4)N5C=NC6=C(N=CN=C65)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@H]4CC[C@H](C4)N5C=NC6=C(N=CN=C65)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-((1R,3S)-3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)cyclopentyl)-9H-purin-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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